2-(Aminomethyl)benzene-1,3,5-triol hydrochloride 2-(Aminomethyl)benzene-1,3,5-triol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2225141-80-8
VCID: VC4620450
InChI: InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H
SMILES: C1=C(C=C(C(=C1O)CN)O)O.Cl
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride

CAS No.: 2225141-80-8

Cat. No.: VC4620450

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride - 2225141-80-8

Specification

CAS No. 2225141-80-8
Molecular Formula C7H10ClNO3
Molecular Weight 191.61
IUPAC Name 2-(aminomethyl)benzene-1,3,5-triol;hydrochloride
Standard InChI InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H
Standard InChI Key QEZLJLZCYJZWSK-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1O)CN)O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(aminomethyl)benzene-1,3,5-triol hydrochloride is C₇H₁₀ClNO₃, with a molecular weight of 191.61 g/mol. The compound’s structure combines a benzene triol core with an aminomethyl substituent, enabling diverse reactivity through hydrogen bonding and electrostatic interactions. Key physicochemical properties include:

PropertyValue
CAS Number2225141-80-8
Molecular FormulaC₇H₁₀ClNO₃
Molecular Weight191.61 g/mol
SolubilityEnhanced by hydrochloride salt
StabilityImproved in acidic conditions

The hydroxyl groups facilitate hydrogen bonding with biological targets, while the aminomethyl group allows for further functionalization, such as conjugation with peptides or polymers .

Synthesis and Modification

Synthetic Routes

The synthesis of 2-(aminomethyl)benzene-1,3,5-triol hydrochloride typically involves introducing the aminomethyl group onto a benzene triol backbone. One approach utilizes reductive amination, where a ketone intermediate reacts with ammonia or ammonium acetate under hydrogenation conditions . For example:

  • Protection of hydroxyl groups: Phloroglucinol (benzene-1,3,5-triol) is protected using acetyl or benzyl groups to prevent unwanted side reactions .

  • Aminomethylation: The protected triol reacts with formaldehyde and ammonium chloride to form the aminomethyl derivative .

  • Deprotection and salt formation: Acidic hydrolysis removes protecting groups, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Structural Modifications

The compound’s reactive sites enable diverse modifications:

  • Acylation: The aminomethyl group can be acylated to form amide derivatives for drug delivery systems .

  • Coordination complexes: Transition metals like Cu(II) or Ni(II) bind to hydroxyl and amino groups, forming complexes with potential antibacterial activity .

Applications in Research and Industry

Organic Synthesis

The compound serves as a building block for synthesizing heterocycles, dendrimers, and supramolecular assemblies. Its hydroxyl groups participate in Mitsunobu reactions, while the amine group enables Schiff base formation .

Medicinal Chemistry

  • Antibacterial agents: Metal complexes of structurally related benzene triols exhibit activity against Salmonella and other pathogens . For instance, Cu(II) complexes derived from similar ligands show inhibition zones of 13–15 mm at 500 µg/mL .

  • Enzyme inhibition: The hydroxyl groups mimic catechol moieties, potentially inhibiting tyrosine kinases or oxidoreductases.

Material Science

The compound’s ability to form hydrogen bonds makes it useful in designing hydrogels and self-healing polymers .

Biochemical Interactions

Hydrogen Bonding

The three hydroxyl groups act as hydrogen bond donors, enabling interactions with proteins’ active sites. For example, the compound may bind to ATP-binding pockets in kinases, as suggested by molecular docking studies .

Metal Coordination

The ligand forms stable complexes with transition metals. In a recent study, Ni(II) and Cu(II) complexes of a related benzene triol derivative demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) of 250–500 µg/mL .

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